L-Dopa-L-dopa-L-dopa

Catalog No.
S15242719
CAS No.
52370-62-4
M.F
C27H29N3O10
M. Wt
555.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Dopa-L-dopa-L-dopa

CAS Number

52370-62-4

Product Name

L-Dopa-L-dopa-L-dopa

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid

Molecular Formula

C27H29N3O10

Molecular Weight

555.5 g/mol

InChI

InChI=1S/C27H29N3O10/c28-16(7-13-1-4-19(31)22(34)10-13)25(37)29-17(8-14-2-5-20(32)23(35)11-14)26(38)30-18(27(39)40)9-15-3-6-21(33)24(36)12-15/h1-6,10-12,16-18,31-36H,7-9,28H2,(H,29,37)(H,30,38)(H,39,40)/t16-,17-,18-/m0/s1

InChI Key

ZAYTZDQQAPUMRU-BZSNNMDCSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)NC(CC3=CC(=C(C=C3)O)O)C(=O)O)N)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)N[C@@H](CC3=CC(=C(C=C3)O)O)C(=O)O)N)O)O

L-Dopa, scientifically known as L-3,4-dihydroxyphenylalanine, is a naturally occurring amino acid and a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. It plays a crucial role in the biosynthesis of these catecholamines and is particularly significant in the context of neurological health. L-Dopa is primarily produced from the amino acid L-tyrosine by the enzyme tyrosine hydroxylase. It is notably used in the treatment of Parkinson's disease, where it helps replenish dopamine levels that are deficient due to the degeneration of dopaminergic neurons in the brain .

In the body:

  • Decarboxylation: L-Dopa is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase. This reaction is critical for restoring dopamine levels in patients with Parkinson's disease .
  • O-methylation: L-Dopa can also be metabolized by catechol-O-methyltransferase to form 3-O-methyldopa, which does not convert to dopamine. This pathway becomes significant when L-Dopa is administered peripherally .
  • Oxidation: In the presence of tyrosinase, L-Dopa can be oxidized to form dopaquinone, a reactive intermediate that eventually leads to melanin production .

L-Dopa can be synthesized through several methods:

  • Biosynthesis: Naturally occurring in plants and animals, it is synthesized from L-tyrosine via enzymatic action.
  • Chemical Synthesis: Laboratory synthesis often involves chiral catalysts for asymmetric hydrogenation of precursors like 3-nitrotyrosine or through other synthetic pathways that yield high enantiomeric purity .
  • Microbial Fermentation: Certain bacteria have been genetically modified to produce L-Dopa through fermentation processes, offering an alternative production method that may be more sustainable than chemical synthesis .

L-Dopa is primarily used in clinical settings for:

  • Treatment of Parkinson's Disease: It alleviates symptoms by increasing dopamine levels in the brain.
  • Dopamine-Responsive Dystonia: It serves as a treatment option for this rare movement disorder.
  • Research: Its role as a neurotransmitter precursor makes it valuable in studies related to neurobiology and pharmacology .

L-Dopa interacts with several drugs and biological systems:

  • Drug Interactions: It is commonly administered with dopa decarboxylase inhibitors like carbidopa or benserazide to enhance its efficacy by preventing premature conversion to dopamine outside the brain .
  • Metabolic Interactions: The metabolism of L-Dopa can be influenced by dietary components (e.g., proteins) and other medications that affect enzyme activity involved in its conversion .
  • Neurotransmitter Dynamics: Studies indicate that L-Dopa administration can alter levels of other neurotransmitters and may lead to side effects such as dyskinesia or psychiatric symptoms due to fluctuations in dopamine levels .

L-Dopa has several similar compounds that share structural or functional characteristics:

Compound NameStructure SimilarityPrimary UseUnique Features
DopamineDirectly derived from L-DopaNeurotransmitterCannot cross blood-brain barrier
NorepinephrineCatecholamine familyHormonal/neurotransmitterFunctions as both a hormone and neurotransmitter
EpinephrineCatecholamine familyHormonal responseInvolved in fight-or-flight response
3-O-MethyldopaMetabolite of L-DopaResearch on blood pressure regulationDoes not convert back to dopamine
TyrosinePrecursorAmino acidPrecursor for both L-Dopa and melanin production

L-Dopa's uniqueness lies in its ability to cross the blood-brain barrier effectively while serving as a direct precursor for dopamine synthesis, making it particularly valuable for treating neurological disorders like Parkinson's disease .

XLogP3

-2.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

10

Exact Mass

555.18529413 g/mol

Monoisotopic Mass

555.18529413 g/mol

Heavy Atom Count

40

Dates

Modify: 2024-08-11

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